
N-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide, commonly known as CDPS, is a sulfonamide compound that has been widely studied for its potential applications in scientific research. It is a highly versatile and efficient tool for investigating various biochemical and physiological processes, and has been used in a variety of fields, including pharmacology, biochemistry, and molecular biology.
Mécanisme D'action
The mechanism of action of CDPS is not fully understood, but it is believed to work by inhibiting the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in the body. By inhibiting carbonic anhydrase, CDPS can disrupt the normal biochemical processes that rely on pH regulation, leading to various physiological effects.
Effets Biochimiques Et Physiologiques
CDPS has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the modulation of ion channels, and the alteration of cellular signaling pathways. These effects can lead to changes in cellular function, such as altered metabolism and ion transport, and can have broader physiological effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
CDPS has several advantages for laboratory experiments, including its high purity, ease of synthesis, and versatility in a variety of experimental systems. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage. Additionally, CDPS may not be suitable for all experimental systems or applications, and researchers should carefully consider its use in each specific case.
Orientations Futures
There are several potential future directions for research on CDPS, including further investigation of its mechanisms of action, the development of new applications in drug discovery and development, and the exploration of its potential therapeutic uses in various diseases and conditions. Additionally, new synthetic methods and modifications to the CDPS structure may lead to improved properties and increased efficacy in future research.
Méthodes De Synthèse
The synthesis of CDPS involves the reaction of cyclohexylamine with 2,4-pyrimidinedione, followed by the addition of sulfuric acid and subsequent heating to form the final product. The process is relatively simple and yields high purity CDPS, making it an ideal compound for laboratory use.
Applications De Recherche Scientifique
CDPS has a wide range of applications in scientific research, particularly in the fields of pharmacology and biochemistry. It has been used to investigate the mechanisms of action of various drugs and compounds, as well as to study the effects of different biochemical pathways on cellular function. CDPS has also been used in drug discovery and development, as it can be used to screen potential drug candidates for their efficacy and toxicity.
Propriétés
IUPAC Name |
N-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-14-8-10(11(16)15(2)12(14)17)20(18,19)13-9-6-4-3-5-7-9/h8-9,13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMRTDAHSNSXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2461982.png)
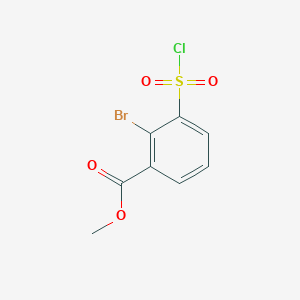
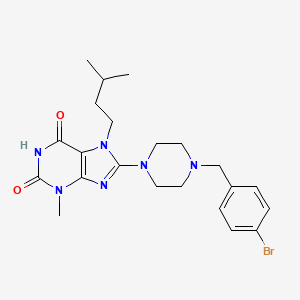


![1-[3-[(2-Fluorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2461993.png)
![1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2461994.png)
![5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2461996.png)
![N-(2,6-dimethylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2461997.png)
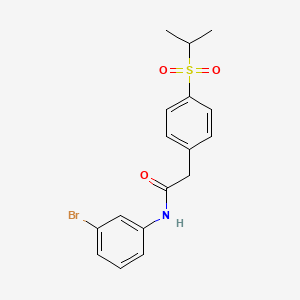
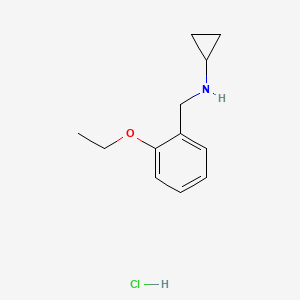
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2462001.png)
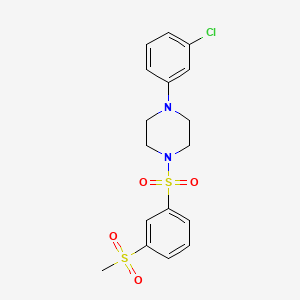
![ethyl 2-(2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2462003.png)